molecular formula C19H18ClN3O2 B14971523 N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide

Cat. No.: B14971523
M. Wt: 355.8 g/mol
InChI Key: OQKHQSHSZQCJEM-UHFFFAOYSA-N
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Description

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of the pyrido[1,2-A]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-formylquinoline with an amine derivative can lead to the formation of the desired pyrido[1,2-A]pyrimidine ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid
  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one

Uniqueness

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide is unique due to its specific structural features and potential applications. Its unique ring structure and functional groups make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-18(19(25)23-12-15(20)10-11-16(23)21-13)22-17(24)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,22,24)

InChI Key

OQKHQSHSZQCJEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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